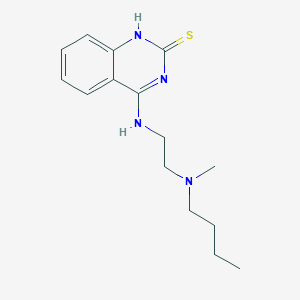

4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione

Description

4-((2-(Butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione is a quinazoline derivative featuring a thione group at position 2 and a substituted aminoethylamine moiety at position 3. Quinazoline-thiones are of significant interest due to their diverse pharmacological activities, including anticancer, antiviral, and antihypertensive properties .

Properties

IUPAC Name |

4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4S/c1-3-4-10-19(2)11-9-16-14-12-7-5-6-8-13(12)17-15(20)18-14/h5-8H,3-4,9-11H2,1-2H3,(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXUKYHDSBPWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCNC1=NC(=S)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione typically involves the cyclization of o-aminobenzoic acids with carbon monoxide and amines. One efficient method is the Pd(II)-catalyzed [4 + 1 + 1] cycloaddition, which allows for the direct and versatile synthesis of diverse N-substituted quinazoline derivatives . The reaction conditions often include the use of acetonitrile as a solvent, Cu(OAc)2/O2 as the oxidant, and KI as an additive .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom at position 2 of quinazoline derivatives is a leaving group, enabling substitution with amines. For example:

text2-chloroquinazolin-4-one + amine → aminoquinazolin-4-one

This reaction typically requires heating and a base (e.g., triethylamine) to facilitate substitution.

Thione Group Reactivity

The thione group (C=S) undergoes several transformations:

-

Hydrazinolysis : Reaction with hydrazine hydrate forms hydrazinyl derivatives .

-

Oxidative Cyclization : Thiourea derivatives can cyclize with bromine to form tetrazinoquinazoline derivatives .

Biological Activity and Functionalization

While direct data for this specific compound is unavailable, analogous quinazoline derivatives exhibit:

-

Antimicrobial activity : Quinazoline-2,4-diones show broad-spectrum activity against Gram-positive and Gram-negative bacteria .

-

Anticancer potential : Quinazoline derivatives with amino groups are explored as kinase inhibitors (e.g., EGFR, HER2) .

Structural Analysis

The compound contains:

-

A quinazoline backbone with a thione group at position 2.

-

A butyl(methyl)aminoethyl substituent at position 4, introducing lipophilicity and potential hydrogen-bonding sites.

Reaction Conditions and Yields

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in targeting various cancer types through multiple mechanisms:

- Mechanism of Action : Quinazoline derivatives often act by inhibiting key enzymes involved in cancer cell proliferation. For instance, research indicates that compounds with a similar structure can inhibit the activity of the enzyme TACE (tumor necrosis factor-alpha converting enzyme) , which is implicated in tumor progression and metastasis .

- Case Studies : A study demonstrated that certain quinazoline derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), leading to apoptosis. The synthesized compounds were characterized using MTT assays, revealing their potential as effective anticancer agents .

Neuroprotective Properties

The compound may also have applications in treating neurodegenerative diseases. Quinazolines are being explored as multi-target directed ligands (MTDLs):

- Neurodegenerative Diseases : Research highlights that some quinazoline derivatives can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders like Alzheimer's disease. By inhibiting MAO, these compounds could help increase levels of neurotransmitters such as serotonin and dopamine, which are often depleted in these conditions .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for Alzheimer's disease:

- Inhibitory Activity : Compounds similar to this compound have been shown to possess significant AChE inhibitory activity, which can enhance cholinergic transmission and improve cognitive function .

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazoline derivatives | Acetylcholinesterase | 2.7 | |

| Multi-target ligands | MAO-B | Not specified |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can exert its biological effects, such as anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity: The butyl(methyl)amino group in the target compound enhances lipophilicity compared to polar derivatives like quinazoline-2,4-diones () or chloroquinolinyl-substituted analogues (). This may improve membrane permeability and oral bioavailability.

- Thermal Stability: reports a high melting point (293°C) for its compound, suggesting strong intermolecular interactions. The target compound’s stability may vary due to its flexible side chain.

Stability and Reactivity

- Rearrangement Risks: notes that 4-aminoquinazoline-2(1H)-thiones can undergo Dimroth rearrangement under certain conditions. The target compound’s stability in acidic/basic environments requires verification .

- Synthetic Challenges: Unlike microwave-assisted methods (), traditional alkylation routes () may result in lower yields or byproducts.

Biological Activity

The compound 4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on current research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄S

- IUPAC Name : this compound

The synthesis typically involves the reaction of appropriate quinazoline derivatives with thioamide precursors, followed by alkylation with butyl(methyl)amine. The synthetic pathways often include various steps such as condensation reactions and purification processes through chromatography.

Antimycobacterial Activity

Research indicates that quinazoline derivatives, including thiones, exhibit significant antimycobacterial properties. A study evaluated various quinazoline-4-thiones against Mycobacterium tuberculosis and found that certain derivatives showed potent activity, suggesting that modifications in the quinazoline structure can enhance efficacy against mycobacterial strains .

Antiviral Potential

Quinazoline derivatives have also been explored for their antiviral activities. Specifically, modifications at the 4-position of the quinazoline core have shown promise in enhancing antiviral efficacy against various pathogens, including Trypanosoma cruzi, which causes Chagas disease. The structure-activity relationship (SAR) studies reveal that specific substitutions can significantly improve bioactivity .

Anticancer Properties

Quinazoline derivatives are also being investigated for their anticancer potential. The thione group in these compounds may play a crucial role in inhibiting cancer cell proliferation. Some studies have demonstrated that quinazoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Case Studies and Research Findings

- Antimycobacterial Screening :

- Antiviral Efficacy :

- Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.